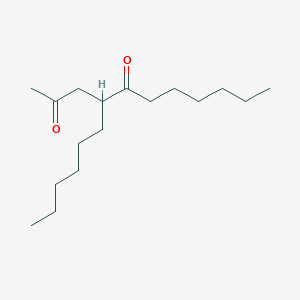
4-Hexylundecane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexylundecane-2,5-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two carbonyl groups (C=O) located at the second and fifth positions of the hexylundecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexylundecane-2,5-dione can be achieved through several methods. One common approach involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle . This method typically requires acidic or basic conditions to facilitate the hydrolysis reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrolysis processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and catalyst type, can vary depending on the desired production scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
4-Hexylundecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The carbonyl groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hexylundecane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Hexylundecane-2,5-dione exerts its effects involves its reactivity with various biological molecules. The compound can form Schiff bases with lysine residues in proteins, leading to the formation of pyrroles . This reaction can cause cross-linking and denaturation of proteins, affecting cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Hexanedione: Another diketone with similar reactivity but different chain length.
Acetylacetone: A diketone with a shorter carbon chain and different chemical properties.
2,5-Heptanedione: A diketone with a slightly longer carbon chain.
Uniqueness
4-Hexylundecane-2,5-dione is unique due to its specific chain length and the positioning of the carbonyl groups. This structure imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
51916-50-8 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-hexylundecane-2,5-dione |
InChI |
InChI=1S/C17H32O2/c1-4-6-8-10-12-16(14-15(3)18)17(19)13-11-9-7-5-2/h16H,4-14H2,1-3H3 |
InChI Key |
ZDPOLEWKVBWIJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(=O)C)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















